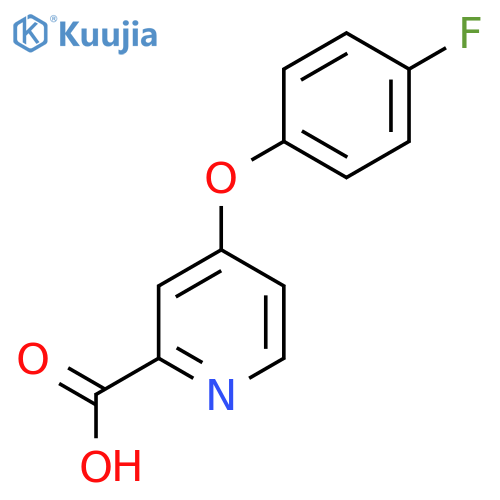Cas no 1094369-57-9 (4-(4-Fluorophenoxy)pyridine-2-carboxylic acid)

4-(4-Fluorophenoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluorophenoxy)pyridine-2-carboxylic acid
- 4-(4-Fluorophenoxy)pyridine-2-carboxylic acid
-
- MDL: MFCD11181386
- インチ: 1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,(H,15,16)
- InChIKey: QWBGPMIDVKWKBI-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)OC1C=CN=C(C(=O)O)C=1
計算された属性
- せいみつぶんしりょう: 233.04882128 g/mol
- どういたいしつりょう: 233.04882128 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 59.4
- ぶんしりょう: 233.19
4-(4-Fluorophenoxy)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 186162-2.500g |
4-(4-Fluorophenoxy)pyridine-2-carboxylic acid, 95% |
1094369-57-9 | 95% | 2.500g |
$1568.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580977-2.5g |
4-(4-Fluorophenoxy)picolinic acid |
1094369-57-9 | 98% | 2.5g |
¥12467.00 | 2024-08-09 |
4-(4-Fluorophenoxy)pyridine-2-carboxylic acid 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
2. Book reviews
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
4. Back matter
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
4-(4-Fluorophenoxy)pyridine-2-carboxylic acidに関する追加情報
4-(4-Fluorophenoxy)pyridine-2-carboxylic Acid: A Comprehensive Overview
4-(4-Fluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1094369-57-9) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural research. This compound, characterized by its pyridine ring substituted with a fluorophenoxy group and a carboxylic acid moiety, exhibits a diverse range of biological and chemical properties. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its potential applications and mechanisms of action.
The synthesis of 4-(4-fluorophenoxy)pyridine-2-carboxylic acid involves multi-step organic reactions, often incorporating Suzuki coupling or Ullmann coupling techniques to achieve the desired substitution patterns. The presence of the fluorophenoxy group imparts electronic and steric effects that significantly influence the compound's reactivity and solubility. Recent studies have demonstrated that this group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development.
In the realm of pharmacology, 4-(4-fluorophenoxy)pyridine-2-carboxylic acid has shown potential as a lead compound for anti-inflammatory and anticancer therapies. Preclinical studies suggest that it exhibits selective inhibition of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are key players in chronic inflammatory diseases. Additionally, its ability to modulate cellular signaling pathways, such as the MAPK/ERK pathway, has been linked to its anticancer properties. These findings underscore its potential as a novel therapeutic agent with minimal off-target effects.
The material science applications of 4-(4-fluorophenoxy)pyridine-2-carboxylic acid are equally intriguing. Researchers have explored its use as a building block for advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its carboxylic acid functionality facilitates strong metal-ligand interactions, enabling the construction of porous materials with high surface areas. Recent breakthroughs in MOF synthesis have highlighted its role in gas storage and catalysis, positioning it as a valuable component in green chemistry initiatives.
In agricultural research, 4-(4-fluorophenoxy)pyridine-2-carboxylic acid has been investigated for its potential as a herbicide or plant growth regulator. Field trials have demonstrated its ability to inhibit key enzymes involved in plant metabolism, offering a novel approach to weed control without adverse environmental impacts. Furthermore, its photostability and bioavailability make it an attractive candidate for sustainable agricultural practices.
From an environmental perspective, understanding the ecotoxicological profile of 4-(4-fluorophenoxy)pyridine-2-carboxylic acid is crucial for its safe application. Recent toxicity studies indicate that it exhibits low acute toxicity to aquatic organisms when used within recommended concentrations. However, long-term exposure studies are ongoing to assess its potential bioaccumulation and persistence in ecosystems.
Looking ahead, the integration of artificial intelligence (AI) and machine learning (ML) into drug discovery pipelines is expected to accelerate the development of 4-(4-fluorophenoxy)pyridine-2-carboxylic acid derivatives with enhanced therapeutic profiles. These technologies enable rapid screening of structural analogs and prediction of their pharmacokinetic properties, significantly reducing the time and cost associated with drug development.
In conclusion, 4-(4-fluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1094369-57-9) stands at the intersection of cutting-edge research across multiple disciplines. Its versatile structure and promising biological profiles position it as a key compound for future innovations in medicine, materials science, and agriculture. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
1094369-57-9 (4-(4-Fluorophenoxy)pyridine-2-carboxylic acid) 関連製品
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)
- 2171902-70-6(4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)
- 45204-08-8(ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)
- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 2228273-57-0(1-(1-ethoxyethyl)cyclobutane-1-carboxylic acid)
- 2097921-43-0(4,6-dimethyl-2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-3-yl)oxy]pyrimidine)